molecular formula C28H30N6O3S B12399702 IRE1|A kinase-IN-5

IRE1|A kinase-IN-5

Cat. No.: B12399702
M. Wt: 530.6 g/mol
InChI Key: YCLWKEPBSLVNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRE1|A kinase-IN-5 is a small molecule inhibitor that targets the inositol-requiring enzyme 1 (IRE1) pathway. IRE1 is a serine/threonine-protein kinase/endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum (ER). This compound is of significant interest due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRE1|A kinase-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

Chemical Reactions Analysis

Types of Reactions

IRE1|A kinase-IN-5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

IRE1|A kinase-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the IRE1 pathway and its role in cellular stress responses.

    Biology: Investigated for its effects on cell viability, apoptosis, and protein folding in various cell types.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action

IRE1|A kinase-IN-5 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1. This inhibition disrupts the IRE1-mediated signaling pathways, including:

    XBP1 Splicing: IRE1 normally splices XBP1 mRNA to produce a transcription factor that regulates UPR target genes. Inhibition of IRE1 prevents this splicing, reducing the expression of these genes.

    Regulated IRE1-Dependent Decay (RIDD): IRE1 also degrades specific mRNAs through RIDD. .

Comparison with Similar Compounds

IRE1|A kinase-IN-5 can be compared with other IRE1 inhibitors and related compounds, such as:

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to modulate the IRE1 pathway makes it a valuable tool for studying cellular stress responses and developing new treatments for various diseases.

Properties

Molecular Formula

C28H30N6O3S

Molecular Weight

530.6 g/mol

IUPAC Name

N-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclopropanesulfonamide

InChI

InChI=1S/C28H30N6O3S/c29-18-7-9-19(10-8-18)32-28-31-17-15-24(33-28)23-6-3-16-30-27(23)37-26-14-13-25(21-4-1-2-5-22(21)26)34-38(35,36)20-11-12-20/h1-6,13-20,34H,7-12,29H2,(H,31,32,33)

InChI Key

YCLWKEPBSLVNJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)C6CC6

Origin of Product

United States

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